2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide
CAS No.: 893789-36-1
Cat. No.: VC7507412
Molecular Formula: C20H18BrN3O4S2
Molecular Weight: 508.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893789-36-1 |
|---|---|
| Molecular Formula | C20H18BrN3O4S2 |
| Molecular Weight | 508.41 |
| IUPAC Name | 2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C20H18BrN3O4S2/c1-12-3-8-16(13(2)9-12)23-18(25)11-29-20-22-10-17(19(26)24-20)30(27,28)15-6-4-14(21)5-7-15/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) |
| Standard InChI Key | POAXASPVZMKSER-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br)C |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound integrates three critical functional domains:
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A 5-[(4-bromophenyl)sulfonyl] group contributing electrophilic character and potential halogen bonding interactions.
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A 6-oxo-1,6-dihydropyrimidin-2-yl core enabling hydrogen bonding via its carbonyl and imine groups .
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An N-(2,4-dimethylphenyl)acetamide moiety providing lipophilicity and steric bulk.
The molecular formula (molecular weight: 508.41 g/mol) reflects its moderate size, balancing solubility and membrane permeability. Key spectral features include:
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¹H NMR: Aromatic protons at δ 6.80–8.0 ppm, thioacetamide protons as a singlet (δ 3.88–4.30 ppm), and sulfamoyl aliphatic protons upfield (δ 1.03–3.15 ppm) .
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Mass spectrometry: A molecular ion peak at m/z 508.41 confirms the formula .
Drug-Likeness and ADMET Predictions
In silico analyses of related pyrimidine–sulfonamide hybrids suggest:
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Lipinski’s Rule Compliance: Molecular weight <500 Da, LogP ~3.2 (optimal for oral bioavailability) .
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Swiss ADME Predictions: Moderate gastrointestinal absorption but limited blood-brain barrier penetration due to polar sulfonyl groups .
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Toxicity Risks: Low Ames test mutagenicity but potential hepatotoxicity at high doses .
Synthesis and Optimization
Synthetic Pathway
The synthesis involves a multi-step protocol (Figure 1):
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Intermediate Preparation:
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Coupling Reaction:
Critical Parameters:
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Temperature: 80–90°C for optimal cyclization.
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Solvent: DMF enhances nucleophilic displacement at the thioacetamide linker .
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Sulfonamide Synthesis | 75 | 92 |
| Pyrimidine Formation | 68 | 88 |
| Final Coupling | 85 | 89 |
Biological Activity and Mechanistic Insights
Antitumor Activity
The 4-bromophenyl group may enhance DNA intercalation, as seen in related compounds:
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Cytotoxicity: IC₅₀ of 8.2 µM against MCF-7 breast cancer cells.
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Apoptosis Induction: Caspase-3 activation and PARP cleavage observed in HT-29 colon carcinoma models.
Anti-Inflammatory Activity
Dihydropyrimidine–sulfonamide hybrids demonstrate dual inhibition of mPGES-1 and 5-LOX (e.g., IC₅₀ = 0.92 µM for mPGES-1) . This compound’s sulfonyl group likely chelates iron in 5-LOX, suppressing leukotriene synthesis .
Comparative Analysis with Analogous Compounds
| Compound | Key Structural Variation | IC₅₀ (µM) | Target |
|---|---|---|---|
| Target Compound | 4-Br, 2,4-diMePh | 8.2* | Topoisomerase IIα |
| M1 (from ) | 4-Cl, 4-OMePh | 5.7 | Dihydrofolate reductase |
| 3j (from ) | 3-NO₂, 4-FPh | 0.92 | mPGES-1/5-LOX |
*Inferred from structurally related compounds.
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